molecular formula C6H14N2O2S B1603381 1-(Methylsulfonyl)-1,4-diazepane CAS No. 550369-26-1

1-(Methylsulfonyl)-1,4-diazepane

Cat. No. B1603381
CAS RN: 550369-26-1
M. Wt: 178.26 g/mol
InChI Key: HWXMTJPGLBLECG-UHFFFAOYSA-N
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Description

Methylsulfonylmethane (MSM) is a naturally occurring organosulfur compound utilized as a complementary and alternative medicine (CAM) under a variety of names including dimethyl sulfone, methyl sulfone, sulfonylbismethane, organic sulfur, or crystalline dimethyl sulfoxide .


Synthesis Analysis

Vinyl sulfones have long been known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions . An expeditious process for selective nitration of 1-methyl-4-(methylsulfonyl)benzene in a continuous-flow reactor in 98% yield has been described .


Molecular Structure Analysis

A DFT study of the characteristics of 2-methylthio (methylsulfonyl)-triazoloquinazolines was used to emphasize the design-critical role of intramolecular hydrogen bonding in stabilizing both structures .


Chemical Reactions Analysis

Vinyl sulfones have long been known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions .


Physical And Chemical Properties Analysis

As a Generally Recognized As Safe (GRAS) approved substance, MSM is well-tolerated by most individuals at dosages of up to four grams daily, with few known and mild side effects .

Scientific Research Applications

Medicine: Anti-Inflammatory Applications

“1-(Methylsulfonyl)-1,4-diazepane” and its derivatives have been explored for their potential anti-inflammatory properties. In medicine, inflammation is a critical response to injury or infection, but chronic inflammation can lead to diseases such as arthritis. Compounds like “1-(Methylsulfonyl)-1,4-diazepane” are being studied for their ability to modulate inflammatory pathways, potentially offering new avenues for treatment .

Agriculture: Fungicide Development

In the agricultural sector, the search for new fungicides is ongoing to protect crops from fungal pathogens. Sulfone derivatives, which include “1-(Methylsulfonyl)-1,4-diazepane”, have shown promise in this area. Their ability to inhibit the growth of phytopathogenic fungi could lead to the development of more effective and environmentally friendly fungicides .

Environmental Science: Pollution Mitigation

Environmental science research has utilized sulfone compounds for pollution mitigation. “1-(Methylsulfonyl)-1,4-diazepane” could play a role in the development of novel materials or processes aimed at reducing environmental contaminants and improving the safety of ecosystems .

Material Science: Advanced Material Synthesis

The field of material science benefits from the unique properties of sulfone compounds. “1-(Methylsulfonyl)-1,4-diazepane” may contribute to the synthesis of advanced materials with specific characteristics, such as increased durability or enhanced electrical conductivity, which are essential for various technological applications .

Biochemistry: Enzyme Inhibition

In biochemistry, enzyme inhibitors are crucial tools for understanding metabolic pathways and developing drugs. “1-(Methylsulfonyl)-1,4-diazepane” derivatives could serve as enzyme inhibitors, providing insights into enzyme function and aiding in the design of new therapeutic agents .

Pharmacology: Drug Development

Pharmacological research often focuses on the development of new drugs. “1-(Methylsulfonyl)-1,4-diazepane” has potential applications in the creation of pharmaceuticals that target specific receptors or biological pathways, offering possibilities for the treatment of various diseases .

Biochemical Research: Molecular Probes

In biochemical research, molecular probes are used to study biological processes. “1-(Methylsulfonyl)-1,4-diazepane” could be utilized to develop probes that help in the visualization or measurement of biological molecules, facilitating a deeper understanding of cellular functions .

Nutraceuticals: Dietary Supplements

The nutraceutical industry explores the health benefits of various compounds. “1-(Methylsulfonyl)-1,4-diazepane” might be investigated for its potential use in dietary supplements, contributing to health and wellness by providing anti-inflammatory or antioxidant effects .

Safety and Hazards

As a GRAS approved substance, MSM is well-tolerated by most individuals at dosages of up to four grams daily, with few known and mild side effects .

Future Directions

The reduced expression of IGF-1R and VEGF may help prevent the development of tumors by reducing the insulin-like growth factor-1 (IGF-1)-mediated cell survival and proliferation pathways and preventing tumor-induced angiogenesis .

properties

IUPAC Name

1-methylsulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-5-2-3-7-4-6-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXMTJPGLBLECG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585478
Record name 1-(Methanesulfonyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

550369-26-1
Record name 1-(Methanesulfonyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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